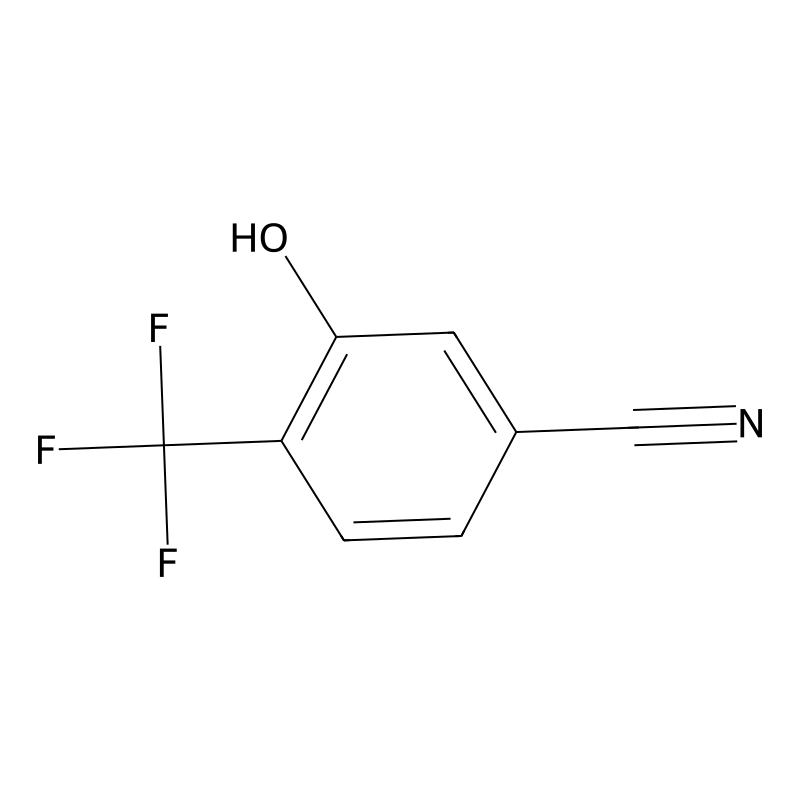

3-Hydroxy-4-(trifluoromethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Hydroxy-4-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4F3NO and a molecular weight of 187.12 g/mol. It features a hydroxyl group (-OH) at the 3rd position and a trifluoromethyl group (-CF3) at the 4th position on the benzene ring, along with a nitrile group (-C≡N) attached to the benzene structure. The compound is primarily utilized as an intermediate in various organic syntheses, making it valuable in the fields of pharmaceuticals and materials science .

Organic Synthesis Intermediate:

3-Hydroxy-4-(trifluoromethyl)benzonitrile serves as a valuable intermediate in various organic syntheses. Its unique functional groups, a hydroxyl group (-OH) and a trifluoromethyl group (-CF3), enable its participation in diverse chemical reactions. For example, researchers have employed this compound in the synthesis of complex heterocyclic aromatic compounds, which are essential building blocks for pharmaceuticals and other functional materials [].

Several synthesis methods have been reported for 3-Hydroxy-4-(trifluoromethyl)benzonitrile:

- Sandmeyer Reaction: This method involves the conversion of an aromatic amine to a nitrile using copper(I) cyanide and is known for its efficiency in synthesizing benzonitriles.

- Electrophilic Aromatic Substitution: The introduction of the trifluoromethyl group can be achieved through reactions with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a suitable catalyst.

- Hydroxylation: The hydroxyl group can be introduced via hydrolysis or oxidation reactions involving phenolic precursors.

3-Hydroxy-4-(trifluoromethyl)benzonitrile finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.

- Electrolyte Additive: The compound has been identified as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries, enhancing their performance and stability .

- Material Science: Its unique chemical properties make it useful in developing advanced materials.

Several compounds share structural similarities with 3-Hydroxy-4-(trifluoromethyl)benzonitrile, each exhibiting unique properties:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 2-Nitro-4-(trifluoromethyl)benzonitrile | Nitro group at the 2nd position | Contains a nitro instead of a hydroxyl group |

| 4-(Trifluoromethyl)benzonitrile | Lacks the hydroxyl group | Only contains a trifluoromethyl group |

| 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile | Contains a morpholine ring | Features additional morpholine substituent |

These compounds illustrate how variations in functional groups can significantly influence chemical reactivity and potential applications, highlighting the uniqueness of 3-Hydroxy-4-(trifluoromethyl)benzonitrile within this class of compounds .